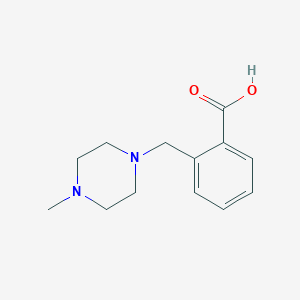
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₈N₂O₂. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-methylpiperazin-1-ylmethyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a benzoic acid derivative. One common method is the condensation reaction between 4-methylpiperazine and 4-formylbenzoic acid, followed by oxidation to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The process includes the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
- Oxidized derivatives of the piperazine ring.
- Reduced forms of the benzoic acid group.
- Substituted products with various functional groups .
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for various industrial products
Wirkmechanismus
The mechanism of action of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to receptor sites, modulating their activity and leading to various biological effects. The benzoic acid moiety may also play a role in the compound’s overall activity by influencing its solubility and binding affinity .
Vergleich Mit ähnlichen Verbindungen
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: This compound is structurally similar but differs in the position of the piperazine substitution.
2-(4-Methylpiperazin-1-ylmethyl)benzaldehyde: This compound has an aldehyde group instead of a carboxyl group.
2-(4-Methylpiperazin-1-ylmethyl)benzonitrile: This compound contains a nitrile group instead of a carboxyl group
Uniqueness: 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is unique due to its specific combination of a piperazine ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGAZCPGMRUCDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406375 |
Source


|
| Record name | 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514209-40-6 |
Source


|
| Record name | 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
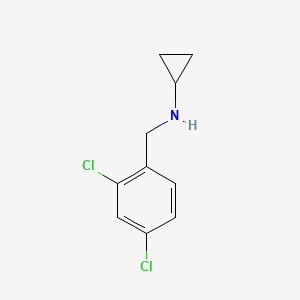
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)

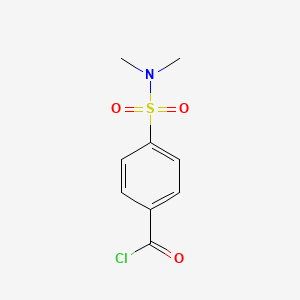

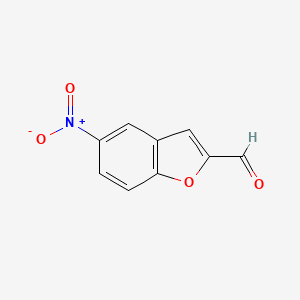
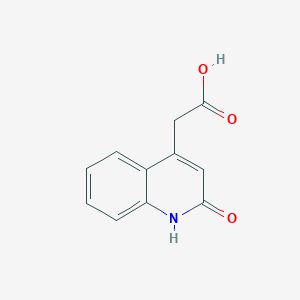
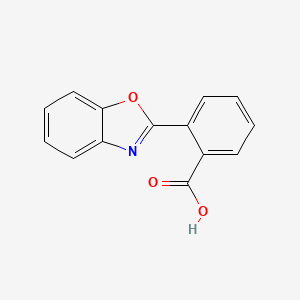
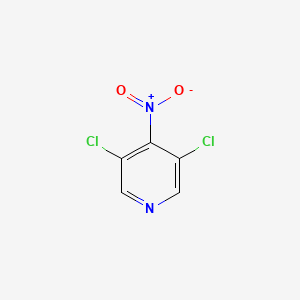

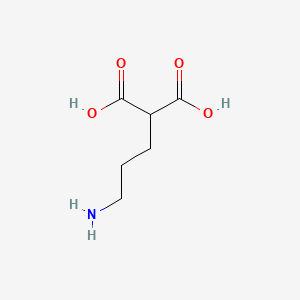

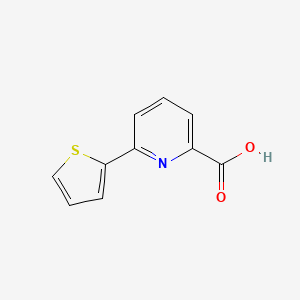
![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)
